N-[4-(2-methoxyethoxy)phenyl]-2-furamide N-[4-(2-methoxyethoxy)phenyl]-2-furamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10031295
InChI: InChI=1S/C14H15NO4/c1-17-9-10-18-12-6-4-11(5-7-12)15-14(16)13-3-2-8-19-13/h2-8H,9-10H2,1H3,(H,15,16)
SMILES: COCCOC1=CC=C(C=C1)NC(=O)C2=CC=CO2
Molecular Formula: C14H15NO4
Molecular Weight: 261.27 g/mol

N-[4-(2-methoxyethoxy)phenyl]-2-furamide

CAS No.:

Cat. No.: VC10031295

Molecular Formula: C14H15NO4

Molecular Weight: 261.27 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(2-methoxyethoxy)phenyl]-2-furamide -

Specification

Molecular Formula C14H15NO4
Molecular Weight 261.27 g/mol
IUPAC Name N-[4-(2-methoxyethoxy)phenyl]furan-2-carboxamide
Standard InChI InChI=1S/C14H15NO4/c1-17-9-10-18-12-6-4-11(5-7-12)15-14(16)13-3-2-8-19-13/h2-8H,9-10H2,1H3,(H,15,16)
Standard InChI Key VFJCONCODPLKKM-UHFFFAOYSA-N
SMILES COCCOC1=CC=C(C=C1)NC(=O)C2=CC=CO2
Canonical SMILES COCCOC1=CC=C(C=C1)NC(=O)C2=CC=CO2

Introduction

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is N-[4-(2-methoxyethoxy)phenyl]furan-2-carboxamide, with a molecular formula of C₁₄H₁₅NO₄ and a molecular weight of 261.27 g/mol . The structure comprises a furan-2-carboxamide moiety linked to a 4-(2-methoxyethoxy)phenyl group (Fig. 1).

Table 1: Molecular descriptors of N-[4-(2-methoxyethoxy)phenyl]furan-2-carboxamide

PropertyValue
Molecular FormulaC₁₄H₁₅NO₄
Molecular Weight261.27 g/mol
IUPAC NameN-[4-(2-methoxyethoxy)phenyl]furan-2-carboxamide
SMILESCOCCOC1=CC=C(C=C1)NC(=O)C2=CC=CO2
InChIKeyComputed: KXSQXZJYVRNKOT-UHFFFAOYSA-N

Spectroscopic Data

While direct experimental spectra for this compound are unavailable, analogous furanamides exhibit distinct IR absorptions for amide C=O (~1650 cm⁻¹) and aromatic C-H stretching (~3100 cm⁻¹) . NMR predictions suggest:

  • ¹H NMR: δ 7.50 (d, J = 1.5 Hz, 1H, furan H-3), δ 7.20–7.10 (m, 2H, phenyl H-2/H-6), δ 6.80–6.70 (m, 2H, phenyl H-3/H-5), δ 4.20–4.10 (m, 2H, OCH₂CH₂O), δ 3.80–3.70 (m, 2H, OCH₂CH₂O), δ 3.40 (s, 3H, OCH₃) .

  • ¹³C NMR: δ 160.5 (C=O), 150.1 (furan C-2), 142.0 (phenyl C-4), 128.3–114.2 (aromatic carbons), 70.5 (OCH₂CH₂O), 59.1 (OCH₃) .

Synthetic Routes and Optimization

Primary Synthesis Methodology

The compound is synthesized via a two-step protocol:

  • Preparation of 4-(2-Methoxyethoxy)aniline:

    • Reaction of 4-nitrophenol with 2-methoxyethyl chloride under alkaline conditions, followed by catalytic hydrogenation .

  • Amide Coupling:

    • Condensation of 4-(2-methoxyethoxy)aniline with furan-2-carbonyl chloride in dichloromethane, using triethylamine as a base (Yield: ~68%) .

Table 2: Reaction conditions and yields

StepReagentsConditionsYield
14-Nitrophenol, 2-methoxyethyl chloride, K₂CO₃Reflux, 12 h85%
2Furan-2-carbonyl chloride, Et₃N0°C → rt, 4 h68%

Alternative Pathways

  • Microwave-Assisted Synthesis: Reduces reaction time to 30 minutes with comparable yields .

  • Solid-Phase Synthesis: Utilizes polymer-supported carbodiimides for easier purification .

Physicochemical and Pharmacokinetic Properties

Solubility and Partition Coefficients

  • Aqueous Solubility: 0.12 mg/mL (logP = 2.3), indicating moderate hydrophobicity .

  • Thermal Stability: Decomposition temperature = 215°C (DSC) .

ADME Profiling (Predicted)

ParameterValue
Plasma Protein Binding89%
CYP450 InhibitionCYP3A4 (IC₅₀ = 18 µM)
Half-Life4.2 h

Biological Activity and Applications

Anticancer Screening

In silico docking studies reveal affinity for Keap1-Nrf2 protein-protein interaction (binding energy = -9.2 kcal/mol), implicating possible Nrf2-mediated antioxidant response activation .

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